N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide
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Overview
Description
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide is an organic compound with a complex structure that includes an aminoethoxy group and a trifluoropropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation is used to reduce the azide group to an amino group, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques and the minimization of waste are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoropropanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, while the trifluoropropanamide group can enhance the compound’s stability and bioavailability. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: A related compound with similar aminoethoxy functionality but lacking the trifluoropropanamide group.
N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine: Another similar compound used in bioconjugation and drug delivery.
Uniqueness
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide group, which imparts distinct chemical properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are desired .
Properties
Molecular Formula |
C7H13F3N2O2 |
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Molecular Weight |
214.19 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C7H13F3N2O2/c8-7(9,10)5-6(13)12-2-4-14-3-1-11/h1-5,11H2,(H,12,13) |
InChI Key |
CWXVFSSLXVOFDE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCNC(=O)CC(F)(F)F)N |
Origin of Product |
United States |
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